molecular formula C12H18N2O2 B2464973 1-Butyl-3-(3-methoxyphenyl)urea CAS No. 195133-27-8

1-Butyl-3-(3-methoxyphenyl)urea

Cat. No.: B2464973
CAS No.: 195133-27-8
M. Wt: 222.288
InChI Key: QYDUCQLISBYQLF-UHFFFAOYSA-N
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Description

1-Butyl-3-(3-methoxyphenyl)urea is an organic compound belonging to the class of ureas It is characterized by the presence of a butyl group and a methoxyphenyl group attached to the urea moiety

Scientific Research Applications

1-Butyl-3-(3-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Future Directions

The future directions for research on “1-Butyl-3-(3-methoxyphenyl)urea” could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its biological activity, its potential uses in various chemical reactions, and its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-(3-methoxyphenyl)urea can be synthesized through the nucleophilic addition of butylamine to 3-methoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-Butyl-3-(3-hydroxyphenyl)urea.

    Reduction: The urea moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogenating agents (e.g., bromine) or alkylating agents (e.g., methyl iodide).

Major Products:

    Oxidation: 1-Butyl-3-(3-hydroxyphenyl)urea.

    Reduction: 1-Butyl-3-(3-methoxyphenyl)amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

1-Butyl-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-Butyl-3-(4-methoxyphenyl)urea: Differing in the position of the methoxy group, which can affect its reactivity and biological activity.

    1-Butyl-3-(2-methoxyphenyl)urea: Another positional isomer with potentially different properties.

    1-Butyl-3-(3-chlorophenyl)urea: Substitution of the methoxy group with a chlorine atom, leading to different chemical and biological properties.

Properties

IUPAC Name

1-butyl-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-4-8-13-12(15)14-10-6-5-7-11(9-10)16-2/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDUCQLISBYQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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[Cu]I
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Synthesis routes and methods II

Procedure details

A test tube was charged with CuI (10 mg, 0.05 mmol, 0.05 equiv), K3PO4 (425 mg, 2.0 mmol, 2.0 equiv), butylurea (232 mg, 2.0 mmol, 2.0 equiv), filled with argon. 3-iodoanisole (119 μL, 1.0 mmol, 1.0 equiv), N,N′-dimethylethylendiamine (11 μL, 0.10 mmol, 0.10 equiv) and dry toluene (1.0 mL) were added under argon. The test tube was sealed and the reaction mixture was stirred at 110° C. for 24 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel, eluting with diethyl ether. The filtrate was concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane:diethyl ether 1:2) provided 188 mg (85% yield) of the title compound as a light yellow oil.
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119 μL
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reactant
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11 μL
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1 mL
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K3PO4
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425 mg
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232 mg
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CuI
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10 mg
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Yield
85%

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